molecular formula C10H17NO6S B6183865 1-[(tert-butoxy)carbonyl]-3-methanesulfonylazetidine-3-carboxylic acid CAS No. 2639420-40-7

1-[(tert-butoxy)carbonyl]-3-methanesulfonylazetidine-3-carboxylic acid

Cat. No.: B6183865
CAS No.: 2639420-40-7
M. Wt: 279.3
InChI Key:
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Description

1-[(tert-butoxy)carbonyl]-3-methanesulfonylazetidine-3-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group and a methanesulfonyl group attached to an azetidine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(tert-butoxy)carbonyl]-3-methanesulfonylazetidine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often include the use of bases such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in solvents like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer more efficient, versatile, and sustainable synthesis compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[(tert-butoxy)carbonyl]-3-methanesulfonylazetidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The Boc protecting group can be removed under acidic conditions, such as with trifluoroacetic acid.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Deprotected azetidine derivatives.

    Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(tert-butoxy)carbonyl]-3-methanesulfonylazetidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a protecting group for amines.

    Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-methanesulfonylazetidine-3-carboxylic acid primarily involves its role as a protecting group and a reactive intermediate in organic synthesis. The tert-butoxycarbonyl group stabilizes the amine functionality, preventing unwanted reactions during synthetic processes. Upon deprotection, the Boc group is cleaved, releasing the free amine, which can then participate in further reactions .

Comparison with Similar Compounds

    tert-Butyloxycarbonyl-protected amino acids: These compounds also feature the Boc protecting group and are used in peptide synthesis.

    Methanesulfonyl-protected compounds: These compounds contain the methanesulfonyl group and are used in various substitution reactions.

Uniqueness: 1-[(tert-butoxy)carbonyl]-3-methanesulfonylazetidine-3-carboxylic acid is unique due to the combination of the Boc and methanesulfonyl groups on an azetidine ring. This combination provides a versatile platform for further functionalization and synthesis of complex molecules .

Properties

CAS No.

2639420-40-7

Molecular Formula

C10H17NO6S

Molecular Weight

279.3

Purity

95

Origin of Product

United States

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